
Glabridin
Übersicht
Beschreibung
Glabridin is a chemical compound found in the root extract of licorice (Glycyrrhiza glabra). It belongs to the isoflavane class of flavonoids, which are a type of natural phenolic compounds. This compound is known for its yellowish-brown powder appearance and is insoluble in water but soluble in organic solvents such as propylene glycol . It has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-microbial properties .
Wissenschaftliche Forschungsanwendungen
Glabridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der Chemie wird this compound auf sein Potenzial als natürliches Antioxidans und entzündungshemmendes Mittel untersucht. Es wird zur Synthese verschiedener Derivate verwendet, um seine biologische Wirksamkeit und chemische Stabilität zu verbessern .
Biologie: In der biologischen Forschung wird this compound auf seine Auswirkungen auf die Aktivierung von Thrombozyten, Stoffwechselstörungen und Neuroinflammation untersucht. Es hat sich gezeigt, dass es die Thrombozytenaggregation reduziert und vor Herz-Kreislauf-Erkrankungen schützt .
Medizin: In der Medizin wird this compound auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Fettleibigkeit, Diabetes und neurodegenerativen Erkrankungen untersucht. Es wurde festgestellt, dass es die Stoffwechselparameter verbessert und die Neuroinflammation in verschiedenen Modellen reduziert .
Industrie: In der Kosmetikindustrie wird this compound als Inhaltsstoff in Hautbleichprodukten verwendet, da es die Melaninproduktion hemmen kann. Es wird auch auf sein Potenzial für die Entwicklung neuer therapeutischer Wirkstoffe für entzündliche Erkrankungen untersucht .
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus. Es hemmt die Aktivierung von Thrombozyten, indem es die Aktivierung der PLCγ2/PKC, PI3K/Akt/GSK3β, MAPK und NF-κB-Signalwege reduziert . Darüber hinaus induziert this compound die Anhäufung von reaktiven Sauerstoffspezies, den Verlust des mitochondrialen Membranpotenzials und die Zerstörung der Zellmembran, indem es die Expressionsniveaus der Phosphatidylserindecarboxylase beeinflusst . In Modellen der Neuroinflammation reduziert this compound die Expression von Entzündungsmediatoren wie NO, NF-κB, IBA-1 und GFAP, während es die Expression von Superoxiddismutase (SOD) erhöht, um oxidativen Stress zu lindern .
Wirkmechanismus
Target of Action
Glabridin, a bioactive component of licorice, has been found to interact with several targets. It has been reported to inhibit the cGAS-STING signaling pathway , which is an essential part of the natural immune system. This compound also targets the VEGF/Akt/ERK pathways , which are involved in cell survival, proliferation, and angiogenesis. Furthermore, it has been found to interact with tyrosinase , an enzyme that stimulates melanin production, thus playing a role in skin pigmentation.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate ferroptosis and the VEGF/Akt/ERK pathways . Ferroptosis is a form of regulated cell death, and its regulation can have implications for various diseases, including cancer and neurodegenerative diseases. The VEGF/Akt/ERK pathways are involved in cell survival, proliferation, and angiogenesis. By modulating these pathways, this compound can influence cell behavior and disease progression.
Pharmacokinetics
The ADME properties of this compound have been studied to some extent. In silico ADMET analysis has shown that this compound and its derivatives have potential as drug candidates . .
Result of Action
The action of this compound at the molecular and cellular levels results in various effects. It has been found to reduce neuroinflammation by modulating inflammatory signals . It also effectively inhibits platelet activation . Furthermore, this compound has been shown to have protective effects on the kidney of diabetic rats, which might be exerted by suppressing ferroptosis and the VEGF/Akt/ERK pathway .
Biochemische Analyse
Biochemical Properties
Glabridin interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate intracellular reactive oxygen species, bind to antioxidant effectors, and act on estrogen receptors, potentially as a plant-based Selective Estrogen Receptor Modulator (phytoSERM) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can markedly increase the cell activity of LPS-induced BV2 cells and reduce the NO expression in cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can significantly suppress VEGF, p-AKT, p-ERK1/2 expression in both diabetic rats and HG-induced NRK-52E cells . It also reduces the activation of phospholipase C (PLC)γ2/protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinase (MAPK), and NF-κB .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It can significantly reduce or even reverse LPS-induced neuroinflammation
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in diabetic rats, this compound treatment ameliorated general states and reduced FBG, HOMA-β, and HOMA-insulin index . High-dose this compound significantly increased the SOD content in the brain tissue and decreased the IBA-1 levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to suppress ferroptosis and the VEGF/Akt/ERK pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound can suppress viral infection by inducing caveolar endocytosis of cell-surface NTCP
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glabridin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung der Superkritischen Fluidextraktion (SFE) mit Cosolvent-modifiziertem überkritischen Kohlendioxid. Diese Methode beinhaltet die Optimierung von Parametern wie Temperatur (40–80°C) und Druck (10–50 MPa), um die Reinheit von this compound zu verbessern . Eine andere Methode umfasst die Rückflussextraktion mit Ethylalkohol oder Ethylacetat, gefolgt von Konzentrations-, Trennungs- und Reinigungsschritten, die Säulenchromatographie und Kristallisation beinhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound typischerweise aus Süßholzwurzeln mit großen SFE-Systemen extrahiert. Der Prozess beinhaltet die Skalierung der Extraktionsparameter und die Verwendung von Alkoholfällung/Filtration und Adsorptionschromatographie, um ein reineres Produkt zu erhalten. Diese Methode kann eine this compound-Reinheit von bis zu 37% erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glabridin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es wurde gezeigt, dass es die Aktivierung von Thrombozyten hemmt, indem es die Aktivierung von Phospholipase C (PLC)γ2/Proteinkinase C (PKC), Phosphoinositid-3-Kinase (PI3K)/Akt/Glykogensynthasekinase-3β (GSK3β), Mitogen-aktivierter Proteinkinase (MAPK) und dem Kernfaktor Kappa-leicht-Ketten-Enhancer aktivierter B-Zellen (NF-κB) -Signalwegen reduziert .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, umfassen Stickstoffmonoxid (NO), Prostaglandin E2 (PGE2) und verschiedene Zytokine wie Interleukin-1β (IL-1β), Interleukin-6 (IL-6) und Tumornekrosefaktor alpha (TNF-α). Diese Reaktionen finden typischerweise unter Bedingungen statt, die die Hemmung der nukleären Translokation von NF-κB und die Phosphorylierung von MAPKs beinhalten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden, umfassen reduzierte Spiegel der induzierbaren Stickoxidsynthase (iNOS) und Cyclooxygenase-2 (COX-2) sowie eine verminderte Expression von pro-inflammatorischen Zytokinen .
Vergleich Mit ähnlichen Verbindungen
Glabridin ist einzigartig unter ähnlichen Verbindungen aufgrund seines breiten Spektrums an biologischen Aktivitäten und seiner Fähigkeit, mehrere Signalwege zu beeinflussen. Ähnliche Verbindungen umfassen Glabrene, Isoliquiritigenin und Liquiritigenin, die ebenfalls aus Süßholz gewonnen werden und verschiedene biologische Aktivitäten aufweisen . This compound zeichnet sich durch seine starken entzündungshemmenden und antioxidativen Wirkungen aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIJVLKGVZRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Glabridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59870-68-7 | |
| Record name | (R)-Glabridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 155 °C | |
| Record name | (R)-Glabridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


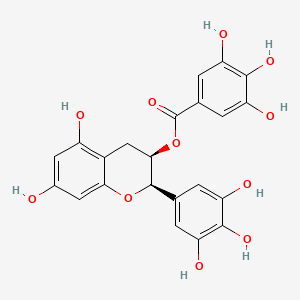
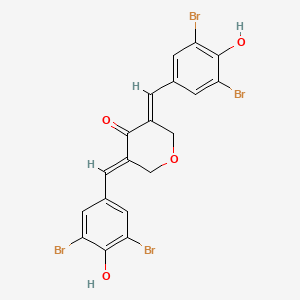

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
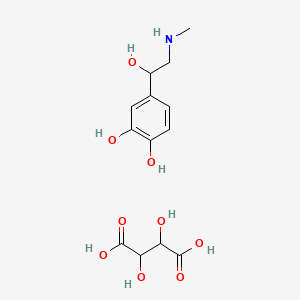
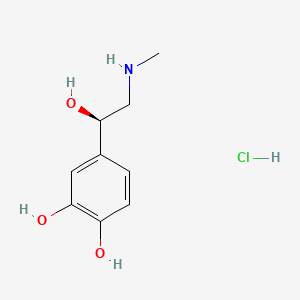
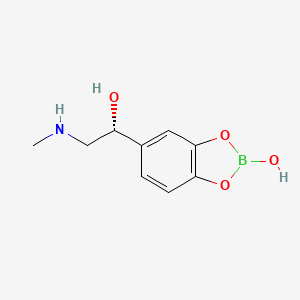
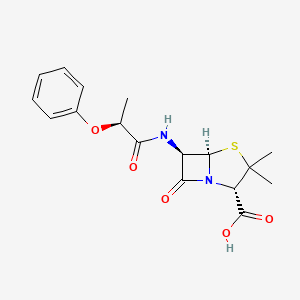


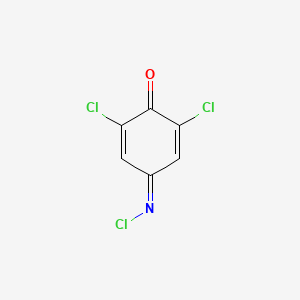
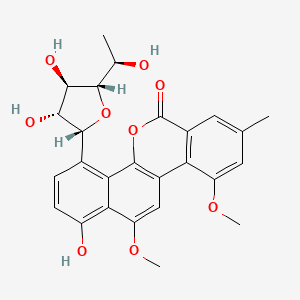

![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
